![molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3](/img/structure/B2748829.png)
Cyclopropyl[4-(pentyloxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13 (8-10-14)15 (16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . It has a predicted melting point of 95.85°C and a predicted boiling point of 360.4°C at 760 mmHg . The predicted density is 1.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, a novel reference antagonist for the histamine H3 receptor, was synthesized using a convenient procedure that involved a key reaction based on SNAr for acylated fluoroaromatics. This method required no chromatographic purification steps and yielded good results, highlighting its potential in medicinal chemistry (Stark, 2000).
Anti-Mycobacterial and Antitubercular Activity
- Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-mycobacterial activities against M. tuberculosis H37Rv in vitro. This study found that most synthesized methanones, upon further reduction, displayed significant Minimum Inhibitory Concentrations (MICs), with the most active compounds showing activity against multidrug-resistant (MDR) strains (Dwivedi et al., 2005).
Anticancer Potential
- The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), belonging to the phenstatin family, has been studied for its cytotoxicity in different tumor cell lines. It was found to inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).
Chemical Synthesis and Scaffolding
- An efficient, high-yielding one-pot synthesis method for 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins has been developed. This method serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds, offering a versatile approach for the creation of novel chemical entities (Grover et al., 2004).
Mécanisme D'action
Safety and Hazards
Cyclopropyl[4-(pentyloxy)phenyl]methanone is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
cyclopropyl-(4-pentoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVGYMTPMYAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
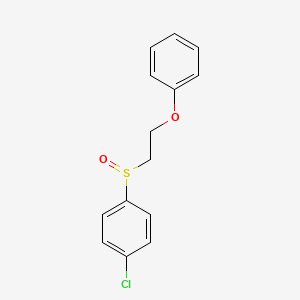
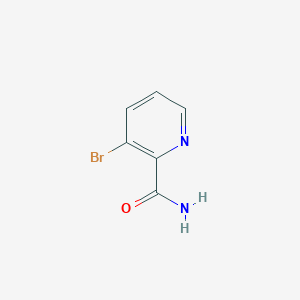

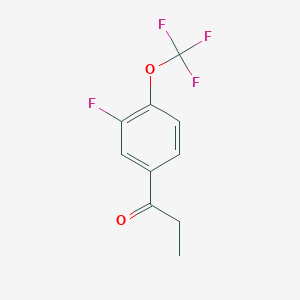
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
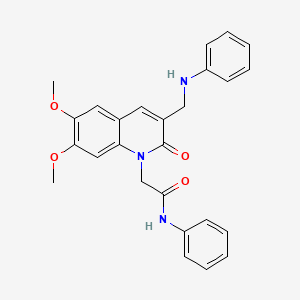
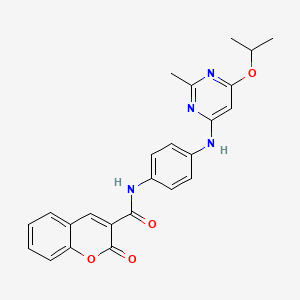
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
